molecular formula C12H11N5O4 B12937676 N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide CAS No. 61581-43-9

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide

Cat. No.: B12937676
CAS No.: 61581-43-9
M. Wt: 289.25 g/mol
InChI Key: ZELBVQORSZRFNS-UHFFFAOYSA-N
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Description

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino, hydroxy, and methyl groups, as well as a nitrobenzamide moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Substitution Reactions: The amino, hydroxy, and methyl groups are introduced through substitution reactions using suitable reagents.

    Coupling with Nitrobenzamide: The final step involves coupling the pyrimidine derivative with 2-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of target proteins and influence cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide
  • N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-hydroxybenzamide
  • N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-4-hydroxybenzamide

Uniqueness

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a benzamide moiety, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

61581-43-9

Molecular Formula

C12H11N5O4

Molecular Weight

289.25 g/mol

IUPAC Name

N-(2-amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide

InChI

InChI=1S/C12H11N5O4/c1-6-9(18)10(16-12(13)14-6)15-11(19)7-4-2-3-5-8(7)17(20)21/h2-5,18H,1H3,(H3,13,14,15,16,19)

InChI Key

ZELBVQORSZRFNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)NC(=O)C2=CC=CC=C2[N+](=O)[O-])O

Origin of Product

United States

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